4-Chloro-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)butanenitrile
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Overview
Description
4-Chloro-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)butanenitrile is a complex organic compound that features a quinazolinone moiety Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)butanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with ethyl acetoacetate to form the quinazolinone core. This intermediate is then reacted with chloroacetonitrile under basic conditions to introduce the chloro and nitrile functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic or acidic conditions.
Major Products
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted quinazolinone derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinazolinone moiety is known to bind to various biological macromolecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazolinone core and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also show diverse biological activities and are used in similar applications.
Imidazole Containing Compounds: These compounds have a different core structure but are used in similar medicinal chemistry applications.
Uniqueness
4-Chloro-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitrile groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-chloro-3-oxo-2-(4-oxo-3H-quinazolin-2-yl)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2/c13-5-10(17)8(6-14)11-15-9-4-2-1-3-7(9)12(18)16-11/h1-4,8H,5H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQCULULVYHZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(C#N)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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